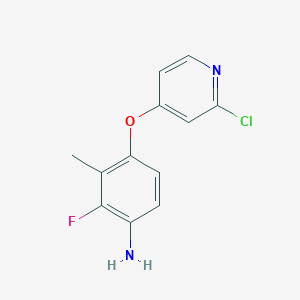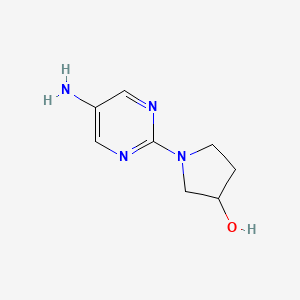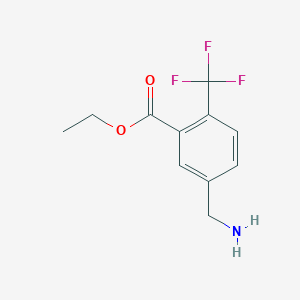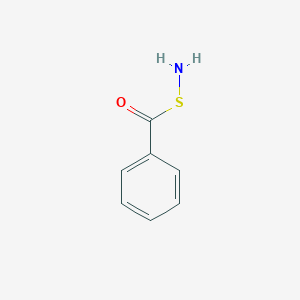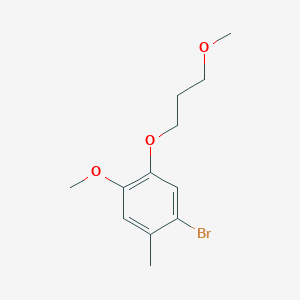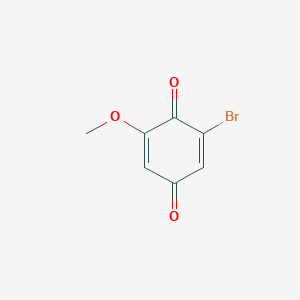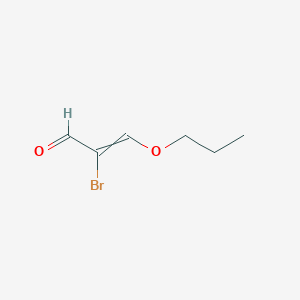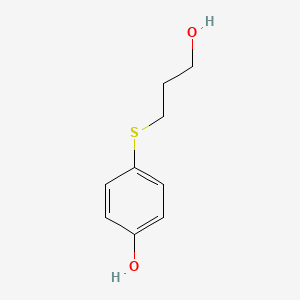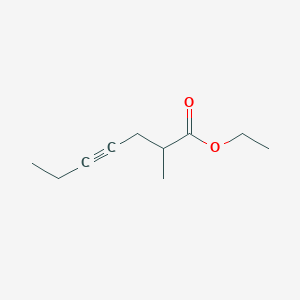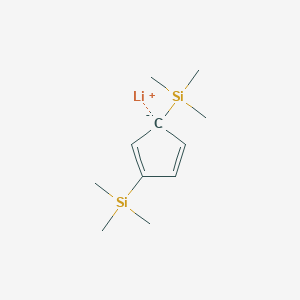
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is an organolithium compound that is widely used in organic synthesis. It is known for its unique reactivity and stability, making it a valuable reagent in various chemical transformations. The compound consists of a cyclopentadienyl ring substituted with two trimethylsilyl groups and a lithium cation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of 1,3-bis(trimethylsilyl)cyclopenta-2,4-diene with an organolithium reagent such as n-butyllithium. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The compound is typically produced in batch reactors, and the product is purified through techniques such as distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the lithium cation is replaced by other electrophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as Diels-Alder reactions, to form cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide include electrophiles such as alkyl halides, carbonyl compounds, and halogens. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent side reactions with moisture or oxygen .
Major Products Formed
The major products formed from reactions with lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with alkyl halides can yield substituted cyclopentadienyl derivatives, while addition reactions with carbonyl compounds can produce alcohols or ketones .
Aplicaciones Científicas De Investigación
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Catalysis: The compound is employed as a catalyst or catalyst precursor in various organic transformations, such as polymerization and cross-coupling reactions.
Material Science: It is used in the preparation of advanced materials, including organometallic complexes and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide involves the interaction of the lithium cation with the cyclopentadienyl ring. The lithium cation stabilizes the negative charge on the ring, allowing it to act as a nucleophile in various reactions. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and preventing unwanted side reactions .
Comparación Con Compuestos Similares
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity, used as a strong non-nucleophilic base.
Lithium 1,1,1-trimethyl-N-(trimethylsilyl)silanaminide: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is unique due to its combination of a cyclopentadienyl ring with trimethylsilyl groups, providing both stability and reactivity. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .
Propiedades
Número CAS |
56742-80-4 |
|---|---|
Fórmula molecular |
C11H21LiSi2 |
Peso molecular |
216.4 g/mol |
Nombre IUPAC |
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H21Si2.Li/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
Clave InChI |
SXWDPWLAZDXLID-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)[C-]1C=CC(=C1)[Si](C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Acetamidophenyl)sulfonylamino]phenyl aniline](/img/structure/B8506878.png)
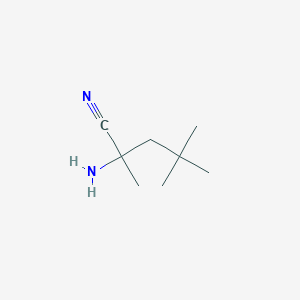
![8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8506901.png)
![N~1~-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}benzene-1,2-diamine](/img/structure/B8506906.png)
